molecular formula C24H16ClN7O2S B13820071 (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride

Cat. No.: B13820071
M. Wt: 501.9 g/mol
InChI Key: OXFPOFQVMCYBHM-YGCVIUNWSA-N
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Description

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the molecule.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

Comparison with Similar Compounds

Similar Compounds

    Sulfur Compounds: Share similar sulfur-containing functional groups.

    Lorazepam Related Compounds: Have structural similarities in their aromatic rings and functional groups.

Uniqueness

What sets (E)-2-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-6-yl)-5-styryl-3-(thiopyrano[2,3-b]pyrrol-6-yl)-2H-tetrazol-3-ium chloride apart is its unique combination of functional groups and its potential for diverse applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its specific mechanism of action make it a valuable compound for research and industrial use.

Properties

Molecular Formula

C24H16ClN7O2S

Molecular Weight

501.9 g/mol

IUPAC Name

6-[5-[(E)-2-phenylethenyl]-3-thiopyrano[2,3-b]pyrrol-6-yltetrazol-3-ium-2-yl]-2,3-dihydrophthalazine-1,4-dione;chloride

InChI

InChI=1S/C24H15N7O2S.ClH/c32-22-18-10-9-17(14-19(18)23(33)27-26-22)30-28-20(11-8-15-5-2-1-3-6-15)29-31(30)21-13-16-7-4-12-34-24(16)25-21;/h1-14H,(H,28,29);1H/b11-8+;

InChI Key

OXFPOFQVMCYBHM-YGCVIUNWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN([N+](=N2)C3=CC4=CC=CSC4=N3)C5=CC6=C(C=C5)C(=O)NNC6=O.[Cl-]

Origin of Product

United States

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